N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole-derived compound characterized by a planar, conjugated 2,3-dihydro-1,3-benzothiazole core. Its structure includes a Z-configuration imine group, an ethoxy substituent at position 4, and a propargyl (prop-2-yn-1-yl) group at position 3 of the benzothiazole ring. The propanamide chain is attached to the imine nitrogen, forming a stable enamide system.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and oxidation steps, as seen in analogs from the provided evidence (e.g., thiazole-oxadiazole hybrids, pesticidal sulfinyl derivatives) . Structural characterization often employs X-ray crystallography (using programs like SHELXL or SHELXT) to confirm stereochemistry and molecular packing .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-4-10-17-14-11(19-6-3)8-7-9-12(14)20-15(17)16-13(18)5-2/h1,7-9H,5-6,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUIWHIIDHWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Propanamide Family
Key structural variations among benzothiazole-propanamide derivatives include:
- Substituents on the benzothiazole ring: 4-Ethoxy vs. 4-methoxy: The target compound’s ethoxy group may enhance lipophilicity compared to methoxy analogs (e.g., N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide) . Propargyl (prop-2-yn-1-yl) vs.
- Propanamide chain modifications :
- Simple propanamide vs. branched or sulfonylated chains : Derivatives like N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (Reference FA7) incorporate sulfinyl or trifluoropropyl groups, which enhance metabolic stability and target affinity in pesticidal applications .
Table 1: Structural Comparison of Benzothiazole-Propanamide Derivatives
| Compound Name | Benzothiazole Substituents | Propanamide Chain | Key Features | References |
|---|---|---|---|---|
| N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide | 4-ethoxy, 3-prop-2-yn-1-yl | Propanamide | Z-configuration, propargyl group | [8] |
| N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | 4-methoxy, 3-allyl | 2,2-dimethylpropanamide | Allyl group, pivalamide backbone | [8] |
| N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide | 4-chloro, pyridinyl | Trifluoropropyl sulfinyl | Sulfinyl group, pesticidal activity | [6] |
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy and propynyl groups enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| Compound C | C. albicans | 40 µg/mL |
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer potential in various cell lines. For instance, studies indicate that certain derivatives can inhibit cell proliferation in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MDA-MB-231 | 15 |
| Compound Y | SK-Hep-1 | 20 |
| Compound Z | NUGC-3 | 25 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in anti-inflammatory assays. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
The biological activity of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
